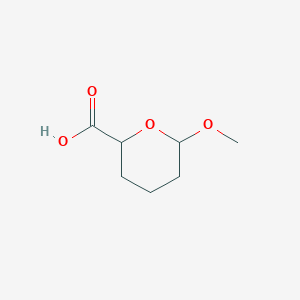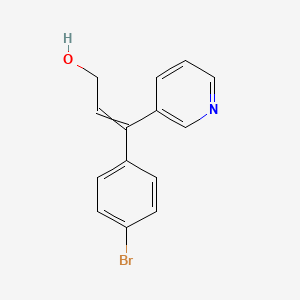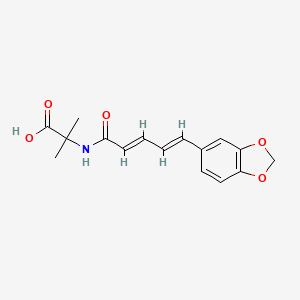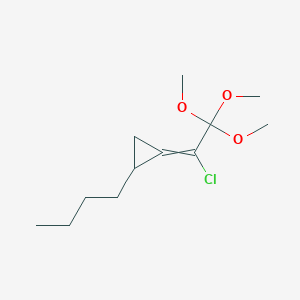
1-Chloro-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one is a chemical compound known for its unique structure and properties This compound belongs to the class of phenoxaphosphinins, which are characterized by a phosphorus atom integrated into a phenoxazine-like structure
Vorbereitungsmethoden
The synthesis of 1-Chloro-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one involves several steps, typically starting with the preparation of the phenoxaphosphinin core
Synthetic Routes: The phenoxaphosphinin core can be synthesized through a series of condensation reactions involving appropriate starting materials. The chlorination step is often carried out using reagents like thionyl chloride or phosphorus pentachloride.
Reaction Conditions: The hydroxylation and methylation steps require controlled conditions to ensure selective substitution. Common reagents include sodium hydroxide for hydroxylation and methyl iodide for methylation.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
Analyse Chemischer Reaktionen
1-Chloro-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Reactions often require specific solvents, temperatures, and catalysts to achieve desired products. For example, substitution reactions may use polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium.
Wissenschaftliche Forschungsanwendungen
1-Chloro-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in probing biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1-Chloro-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, such as those involved in oxidative stress or inflammation, through its reactive functional groups.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one can be compared with other phenoxaphosphinin derivatives:
Similar Compounds: Examples include 1-Bromo-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one and 1-Fluoro-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one.
Eigenschaften
CAS-Nummer |
89869-19-2 |
|---|---|
Molekularformel |
C13H10ClO3P |
Molekulargewicht |
280.64 g/mol |
IUPAC-Name |
1-chloro-10-hydroxy-8-methylphenoxaphosphinine 10-oxide |
InChI |
InChI=1S/C13H10ClO3P/c1-8-5-6-10-12(7-8)18(15,16)13-9(14)3-2-4-11(13)17-10/h2-7H,1H3,(H,15,16) |
InChI-Schlüssel |
RNJHTYXHJOLUTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC3=C(P2(=O)O)C(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane](/img/structure/B14371966.png)





![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine](/img/structure/B14371989.png)
![3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372000.png)




![15-Methoxy-13-(15-methoxy-13-oxo-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-9-yl)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene-9,10-dione](/img/structure/B14372016.png)
